molecular formula C9H12N4O2 B7870034 N-cyclopentyl-5-nitropyrimidin-2-amine

N-cyclopentyl-5-nitropyrimidin-2-amine

Cat. No.: B7870034
M. Wt: 208.22 g/mol
InChI Key: LXKCNLOKKALBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5-nitropyrimidin-2-amine is a pyrimidine derivative featuring a cyclopentyl group at the N2 position and a nitro substituent at the C5 position of the pyrimidine ring.

Properties

IUPAC Name

N-cyclopentyl-5-nitropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)8-5-10-9(11-6-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKCNLOKKALBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-cyclopentyl-5-nitropyrimidin-2-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-5-nitropyrimidin-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation through interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of structurally related compounds highlights key differences in substituents, molecular weight, and electronic properties (Table 1).

Table 1: Structural and Electronic Properties of Pyrimidine/Pyridine Derivatives

Compound Name Substituents Molecular Weight Key Features
N-cyclopentyl-5-nitropyrimidin-2-amine Cyclopentyl (N2), NO₂ (C5) 235.26* Steric bulk from cyclopentyl; strong electron-withdrawing nitro group
N,N-Diethyl-5-nitropyridin-2-amine Diethyl (N2), NO₂ (C5) 195.22 Smaller alkyl groups; higher solubility due to reduced steric hindrance
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl (C4), methoxyphenyl (C5) 458.50 Intramolecular H-bonding; methoxy enhances electron-donating effects
Isopropyl-(5-nitro-pyridin-2-yl)-amine Isopropyl (N2), NO₂ (C5) 195.19 Moderate steric hindrance; intermediate solubility
5-chloro-N-cyclopentylpyrimidin-2-amine Cyclopentyl (N2), Cl (C5) 209.67 Chloro substituent reduces electron-withdrawing effects compared to NO₂

*Calculated based on molecular formula C₉H₁₃N₃O₂ (monoisotopic mass: 195.100777 for pyridine derivatives ).

Key Observations:
  • Electronic Effects: The nitro group (NO₂) at C5 enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas chloro or methoxy groups modulate reactivity differently .
  • Hydrogen Bonding : Fluorophenyl and methoxyphenyl derivatives exhibit intramolecular N–H⋯N hydrogen bonding, stabilizing molecular conformation .

Crystallographic and Packing Behavior

  • This compound: No direct crystallographic data is provided, but analogous compounds like N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]pyrimidines form dimers via N–H⋯N and C–H⋯O interactions, with π-π stacking stabilizing the crystal lattice .
  • Diethyl Derivatives: N,N-Diethyl-5-nitropyridin-2-amine crystallizes in a monoclinic system, with intermolecular interactions dominated by van der Waals forces due to the absence of strong H-bond donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.